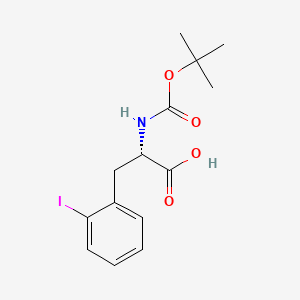

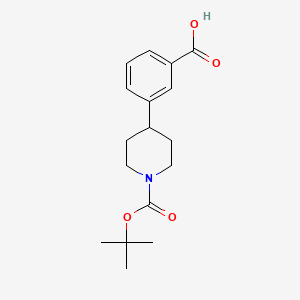

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

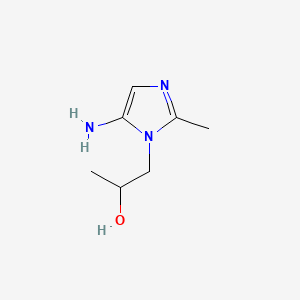

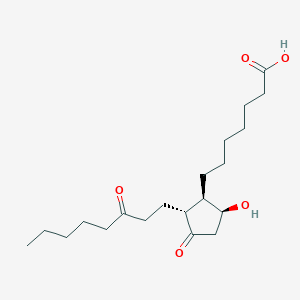

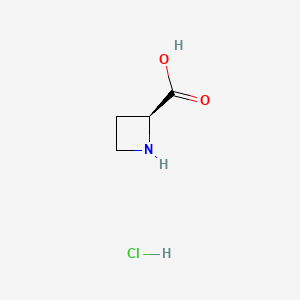

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl (Boc) group . The presence of these functional groups contributes to its role as a linker in PROTAC development.Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100 and an assay of ≥95%. It’s suitable for use as a linker in chemical reactions, and it contains a Boc functional group and a carboxylic acid group . It has a storage temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Applications in Medicinal Chemistry

Acetyl-CoA Carboxylase Inhibitors : The compound was used in the synthesis of (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, demonstrating significant inhibitory activities in enzyme and cell-based assays, as well as reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Synthesis of Key Intermediates : The compound served as a crucial intermediate in the synthesis of vandetanib, with an optimized synthesis process leading to a total yield of 70.6%, demonstrating its significance in medicinal chemistry (Wei et al., 2010).

Development of Novel Amino Acid Derivatives

Synthesis of Edeine Analogs : The compound played a role in synthesizing orthogonally protected amino acid derivatives, useful for synthesizing edeine analogs, showcasing its utility in developing novel amino acid-based therapeutics (Czajgucki et al., 2003).

Conformationally Constrained D-Lysine Analogue : A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton was performed using the compound, demonstrating its utility in synthesizing complex amino acid derivatives (Etayo et al., 2008).

Synthesis of Piperidine Derivatives

- Asymmetric Synthesis of Piperidine Derivatives : The compound was utilized in the asymmetric synthesis of piperidine derivatives, showcasing its role in the synthesis of structurally complex and chirally pure compounds (Xue et al., 2002).

Role in Synthesis of Key Intermediates for Proteinkinase Inhibitors

- Synthesis of CP-690550 Intermediate : It was used in the synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for CP-690550, a potent proteinkinase inhibitor, indicating its importance in the development of therapeutic agents (Hao et al., 2011).

Safety And Hazards

Orientations Futures

The use of this compound as a linker in PROTAC development is a promising area of research. Incorporating rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation, as well as the optimization of drug-like properties .

Propriétés

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPYHAXCPUSEMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662837 |

Source

|

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid | |

CAS RN |

828243-30-7 |

Source

|

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)